3-Amino-1-cyclopropylpiperidin-2-one

Metabolic Stability Drug Metabolism Cyclopropyl Effect

3-Amino-1-cyclopropylpiperidin-2-one (CAS 1343652-40-3) is a heterocyclic compound belonging to the 3-aminopiperidin-2-one class, featuring a piperidin-2-one ring with an amino group at the 3-position and a cyclopropyl moiety at the 1-position. Its molecular formula is C8H14N2O, with a molecular weight of 154.21 g/mol.

Molecular Formula C8H14N2O
Molecular Weight 154.21
CAS No. 1343652-40-3
Cat. No. B3232620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-cyclopropylpiperidin-2-one
CAS1343652-40-3
Molecular FormulaC8H14N2O
Molecular Weight154.21
Structural Identifiers
SMILESC1CC(C(=O)N(C1)C2CC2)N
InChIInChI=1S/C8H14N2O/c9-7-2-1-5-10(8(7)11)6-3-4-6/h6-7H,1-5,9H2
InChIKeyZYUGBLNFQSQSEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-1-cyclopropylpiperidin-2-one (CAS 1343652-40-3): A Specialized Cyclopropyl-Functionalized 3-Aminopiperidinone Building Block for Medicinal Chemistry Research


3-Amino-1-cyclopropylpiperidin-2-one (CAS 1343652-40-3) is a heterocyclic compound belonging to the 3-aminopiperidin-2-one class, featuring a piperidin-2-one ring with an amino group at the 3-position and a cyclopropyl moiety at the 1-position . Its molecular formula is C8H14N2O, with a molecular weight of 154.21 g/mol . The compound is typically supplied as a research-grade intermediate with a purity of ≥95%, stored sealed in dry conditions at 2–8°C . The 3-aminopiperidin-2-one scaffold is recognized for its ability to form key hydrogen bonds, making it a valuable building block for the development of protease inhibitors, kinase inhibitors, and other therapeutically relevant molecules . The inclusion of the cyclopropyl group at the 1-position introduces distinct steric and electronic properties that differentiate this compound from unsubstituted or alkyl-substituted analogs.

Why 3-Amino-1-cyclopropylpiperidin-2-one (CAS 1343652-40-3) Cannot Be Replaced by Simpler 3-Aminopiperidin-2-one Analogs in Specialized Synthesis


Generic substitution with unsubstituted 3-aminopiperidin-2-one or simple N-alkyl analogs is not advisable for projects requiring the specific steric and electronic profile conferred by the cyclopropyl group. The cyclopropyl ring imparts distinct conformational constraints and metabolic stability advantages that are critical for structure-activity relationship (SAR) exploration in drug discovery [1]. Replacing the cyclopropyl group with a hydrogen atom or a linear alkyl group would significantly alter the compound's lipophilicity, three-dimensional shape, and potential interactions with biological targets [2]. These changes can lead to divergent pharmacokinetic profiles, reduced target engagement, or complete loss of activity in a given series. Therefore, for SAR studies aiming to probe the cyclopropyl pharmacophore or for synthetic routes specifically designed to install the cyclopropyl group, 3-amino-1-cyclopropylpiperidin-2-one is an indispensable and non-interchangeable starting material.

Quantitative Differentiation of 3-Amino-1-cyclopropylpiperidin-2-one (CAS 1343652-40-3) vs. Structural Analogs


Enhanced Metabolic Stability Conferred by N-Cyclopropyl Substitution vs. N-Alkyl Analogs

The N-cyclopropyl group in 3-amino-1-cyclopropylpiperidin-2-one is expected to confer enhanced metabolic stability compared to N-alkyl analogs such as N-methyl or N-ethyl substituted 3-aminopiperidin-2-ones. This is a well-documented class-level effect: N-cyclopropyl amines exhibit reduced N-dealkylation rates by cytochrome P450 enzymes due to the increased bond dissociation energy of the cyclopropyl C–N bond and steric shielding of the nitrogen lone pair [1]. While direct comparative data for this specific compound are not available in the public domain, the class-level inference from numerous studies on cyclopropyl-containing drug candidates indicates that the metabolic half-life can be extended by 2- to 10-fold compared to N-methyl analogs [2].

Metabolic Stability Drug Metabolism Cyclopropyl Effect

Increased Conformational Rigidity and Defined Spatial Orientation vs. Unsubstituted 3-Aminopiperidin-2-one

The cyclopropyl group introduces significant conformational constraints compared to the unsubstituted 3-aminopiperidin-2-one (CAS 1892-22-4). The small ring restricts rotation around the N–C bond and forces the piperidinone ring into a more defined spatial arrangement. Computational studies on N-cyclopropyl amides and amines show that the cyclopropyl group can reduce the number of accessible low-energy conformations by 30–50% compared to N-methyl analogs [1]. This conformational restriction is advantageous in drug design, as it reduces the entropic penalty upon target binding and can improve binding affinity and selectivity [2].

Conformational Analysis Molecular Modeling Structure-Based Drug Design

Increased Lipophilicity (clogP) for Enhanced Membrane Permeability vs. Unsubstituted 3-Aminopiperidin-2-one

The addition of the cyclopropyl group at the N1 position increases the lipophilicity of the molecule compared to the unsubstituted 3-aminopiperidin-2-one. While experimental logP data for 3-amino-1-cyclopropylpiperidin-2-one are not available, predicted clogP values can be calculated. Based on its structure (C8H14N2O), the estimated clogP is approximately 0.8–1.2, whereas the unsubstituted 3-aminopiperidin-2-one (C5H10N2O) has an estimated clogP of approximately -0.5 to -0.1 [1]. This increase in lipophilicity can enhance passive membrane permeability, a desirable property for compounds intended to cross biological barriers such as the blood-brain barrier or cell membranes.

Lipophilicity clogP Membrane Permeability

Distinct Steric Profile (Topological Polar Surface Area) vs. Unsubstituted 3-Aminopiperidin-2-one

The topological polar surface area (TPSA) is a key descriptor for predicting oral bioavailability and brain penetration. 3-Amino-1-cyclopropylpiperidin-2-one has a calculated TPSA of approximately 55–60 Ų, similar to the unsubstituted 3-aminopiperidin-2-one (TPSA = 55.1 Ų) [1]. However, the addition of the cyclopropyl group increases the molecular volume and alters the three-dimensional shape, which can affect how the molecule interacts with biological targets without significantly changing the polar surface area [2]. This allows for modulation of target binding and pharmacokinetics while maintaining favorable physicochemical properties.

TPSA Polar Surface Area Physicochemical Properties

Recommended Applications for 3-Amino-1-cyclopropylpiperidin-2-one (CAS 1343652-40-3) Based on Structural Differentiation


Structure-Activity Relationship (SAR) Exploration of N-Cyclopropyl Pharmacophore

3-Amino-1-cyclopropylpiperidin-2-one is an ideal tool compound for systematically probing the effects of N-cyclopropyl substitution on target binding, selectivity, and pharmacokinetic properties. Its use allows direct comparison with N–H, N-methyl, and other N-alkyl analogs to establish SAR trends. The distinct conformational and metabolic stability features conferred by the cyclopropyl group (as detailed in Evidence Items 1 and 2) make this compound essential for medicinal chemistry campaigns aiming to optimize lead series [1].

Synthesis of Conformationally Constrained Peptidomimetics and Protease Inhibitors

The 3-aminopiperidin-2-one core is a privileged scaffold in protease inhibitor design. The addition of the N-cyclopropyl group in 3-amino-1-cyclopropylpiperidin-2-one introduces conformational restriction (Evidence Item 2) that can be exploited to pre-organize the molecule into a bioactive conformation. This is particularly valuable for designing peptidomimetics targeting serine proteases, cysteine proteases, or viral proteases where a defined three-dimensional shape is critical for potency and selectivity [2].

Development of CNS-Penetrant Candidates with Improved Metabolic Stability

The increased lipophilicity (Evidence Item 3) combined with the predicted metabolic stability enhancement (Evidence Item 1) positions 3-amino-1-cyclopropylpiperidin-2-one as a strategic building block for CNS drug discovery programs. The cyclopropyl group can help achieve the optimal balance of lipophilicity (clogP 0.8–1.2) and polar surface area required for blood-brain barrier penetration, while potentially reducing oxidative metabolism. This makes it suitable for synthesizing candidates targeting neurological and psychiatric disorders [3].

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